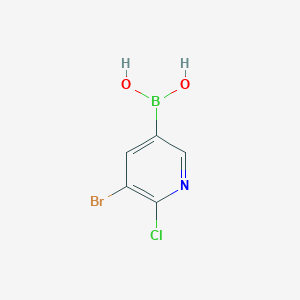
4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride is a synthetic compound widely used in scientific and medical research. It is known for its versatility in the synthesis of various compounds, including peptides, peptidomimetics, and other small molecules. This compound is particularly valuable in the study of biochemical and physiological effects, making it a crucial tool in laboratory settings.
Métodos De Preparación
The synthesis of 4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride involves several steps:
Reaction of 3-chloropropionitrile with ethylene oxide: This forms 3-(oxetan-3-yl)propanenitrile.
Reduction of 3-(oxetan-3-yl)propanenitrile: Sodium borohydride is used as the reducing agent to produce 3-(oxetan-3-yl)propan-1-amine.
Reaction with 4-bromo-1-chlorobutane: The intermediate is then reacted with 4-bromo-1-chlorobutane to form the final product.
Isolation as hydrochloride salt: Hydrochloric acid is added to the reaction mixture, and the resulting precipitate is filtered to isolate the product as the hydrochloride salt.
Análisis De Reacciones Químicas
4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The compound can be reduced under specific conditions to form different derivatives.
Oxidation Reactions: It can also undergo oxidation reactions, leading to the formation of various oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are essential for studying protein structure and function.
Biology: The compound is used to study enzyme kinetics and enzyme inhibition, as well as receptor-ligand interactions.
Medicine: It is valuable in the synthesis of small molecules that can be used to study the biochemical and physiological effects of drugs.
Industry: The compound’s versatility makes it useful in various industrial applications, including the development of new materials and chemicals.
Mecanismo De Acción
4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for breaking down acetylcholine, a neurotransmitter crucial for nervous system function. By binding to the active site of AChE, the compound prevents the enzyme from breaking down acetylcholine, leading to increased levels of acetylcholine in the brain.
Comparación Con Compuestos Similares
4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride is unique due to its specific structure and mechanism of action. Similar compounds include:
4-Bromopiperidine: Another brominated piperidine derivative used in various chemical syntheses.
3-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride: A compound with similar applications in medicinal chemistry.
4-Bromo-1-(oxetan-3-yl)-1H-pyrazole: Another oxetane-containing compound used in scientific research.
These compounds share some similarities in their chemical structure and applications but differ in their specific uses and mechanisms of action.
Propiedades
Fórmula molecular |
C8H15BrClNO |
|---|---|
Peso molecular |
256.57 g/mol |
Nombre IUPAC |
4-bromo-1-(oxetan-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H14BrNO.ClH/c9-7-1-3-10(4-2-7)8-5-11-6-8;/h7-8H,1-6H2;1H |
Clave InChI |
BRRVOYUPZFCUIV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1Br)C2COC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride](/img/structure/B13488510.png)
![2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13488518.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)
![Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate](/img/structure/B13488548.png)


![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)

![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)

